molecular formula C19H30N2O2 B13190843 tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate

tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate

Cat. No.: B13190843
M. Wt: 318.5 g/mol
InChI Key: PQHYEHZEEAWEJB-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate is a synthetic organic compound with the molecular formula C19H30N2O2. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is known for its stability and unique chemical properties, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a benzyl-substituted piperidine derivative. The process often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

tert-Butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development applications .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-2,5-dimethylpiperidin-4-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-14-12-21(13-16-9-7-6-8-10-16)15(2)11-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22)

InChI Key

PQHYEHZEEAWEJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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